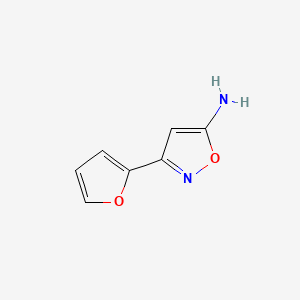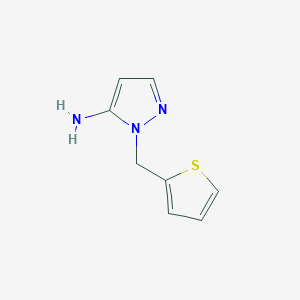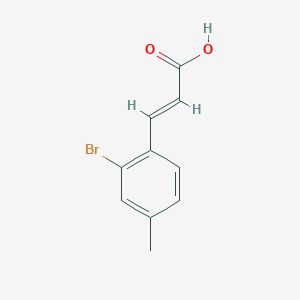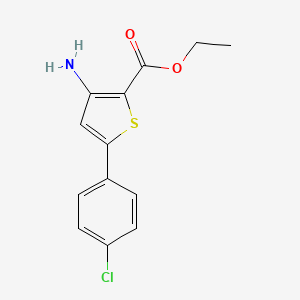
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a compound that belongs to the thiophene family, which is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves multicomponent reactions or cyclization processes under controlled conditions. For instance, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was obtained through a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Similarly, ethyl 2-benzoylthioureidothiophen-3-carboxylates were synthesized from ethyl 2-aminothiophen-3-carboxylates and benzoyl isothiocyanate, which upon further treatment yielded 2-aminothieno[2,3-d][1,3]thiazin-4-ones . These methods suggest that the synthesis of this compound could also involve a multistep reaction pathway, possibly starting from a simple thiophene derivative and introducing the amino and chlorophenyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been used to determine the crystal structure of similar compounds, revealing details about molecular geometry and intermolecular interactions . Spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, and 13C NMR provide additional information on the functional groups and electronic environment within the molecules . These studies indicate that this compound would likely exhibit a complex structure with specific electronic and steric features due to the presence of the chlorophenyl group and the carboxylate ester.
Chemical Reactions Analysis
Thiophene derivatives participate in a variety of chemical reactions, often influenced by their functional groups. For example, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation and subsequent reactions with alcohols to yield thiophene-2,4-diols and other products . The reactivity of the amino group in thiophene compounds can lead to cyclization reactions, as seen with ethyl 2-benzoylthioureidothiophen-3-carboxylates . These findings suggest that this compound could also engage in similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been investigated, indicating potential applications in materials science . High-performance liquid chromatography (HPLC) assays have been developed for the determination of related compounds in biological samples, demonstrating their stability and detectability in complex matrices . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and other properties, providing a theoretical framework that could be applied to this compound to anticipate its behavior .
Scientific Research Applications
Synthesis and Structure Elucidation
- The synthesis of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate involves reactions with different chemical reagents. Novel thiophene and benzothiophene derivatives, including this compound, were synthesized and evaluated for anti-cancer properties. These compounds showed significant activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Chemical Reactivity and Applications
- This compound's reactivity was explored for the synthesis of various derivatives, demonstrating its versatility in creating polyfunctional substituted thiophenes. The compound's chemistry involves interactions with active functional groups on the thiophene nucleus (Chavan, Toche, Patil, Aware, & Patil, 2016).
Antimicrobial and Antiproliferative Properties
- Some derivatives of this compound have been studied for their antimicrobial and antiproliferative activities. The structure of these compounds plays a crucial role in their biological efficacy, demonstrating potential in drug development (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Dyeing and Fabric Applications
- This compound has been utilized in the synthesis of dyes, particularly for dyeing polyester fibers. The compound's derivatives exhibit good levelness and fastness properties, showcasing its application in textile industries (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Luminescent Properties
- Derivatives of this compound have been used in the synthesis of luminescent materials. The compound's ability to form highly blue luminescent symmetrical terthiophenes and quinquethiophenes highlights its potential in creating luminescent materials for various applications (Teiber & Müller, 2012).
Mechanism of Action
Target of Action
Thiophene derivatives are known to have a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . Therefore, future research could focus on synthesizing new thiophene-containing compounds and studying their biological activities.
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting the growth of certain microbial species . The compound’s interaction with microbial enzymes disrupts their normal function, leading to antimicrobial effects. Additionally, thiophene derivatives are known to interact with kinases, which are crucial for cell signaling pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of voltage-gated sodium channels, impacting cellular excitability and signaling . Furthermore, the compound’s interaction with microbial enzymes can lead to changes in cellular metabolism, ultimately affecting cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit certain microbial enzymes, disrupting their normal function and leading to antimicrobial effects . Additionally, the compound’s interaction with kinases can modulate cell signaling pathways, affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit stable antimicrobial activity over extended periods . The compound’s degradation products may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives are known to undergo metabolic transformations, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the compound’s localization within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIKQRXCKXHXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366625 | |
| Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91076-94-7 | |
| Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)
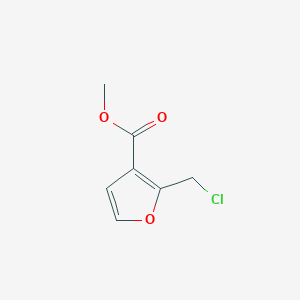
![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)

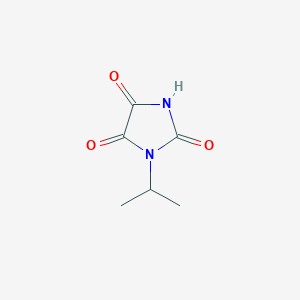

![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)
